1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 796878-74-5
VCID: VC4459534
InChI: InChI=1S/C19H16ClN3OS/c1-11-5-6-15-13(8-11)9-14(19(20)21-15)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3
SMILES: CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.87

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 796878-74-5

Cat. No.: VC4459534

Molecular Formula: C19H16ClN3OS

Molecular Weight: 369.87

* For research use only. Not for human or veterinary use.

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 796878-74-5

Specification

CAS No. 796878-74-5
Molecular Formula C19H16ClN3OS
Molecular Weight 369.87
IUPAC Name 1-[3-(2-chloro-6-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C19H16ClN3OS/c1-11-5-6-15-13(8-11)9-14(19(20)21-15)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3
Standard InChI Key KZYQWJGXNFGFMW-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the class of dihydropyrazole derivatives fused with quinoline and thiophene systems. Its molecular formula is C₁₉H₁₆ClN₃OS, with a molar mass of 369.87 g/mol. Key structural components include:

  • A 2-chloro-6-methylquinoline group providing aromaticity and electron-deficient regions

  • A 4,5-dihydro-1H-pyrazole core enabling conformational flexibility

  • A thiophen-2-yl substituent contributing to π-electron delocalization

  • An acetyl group at the pyrazole N1 position influencing reactivity

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number796878-74-5
Molecular FormulaC₁₉H₁₆ClN₃OS
Molecular Weight369.87 g/mol
IUPAC Name1-[3-(2-chloro-6-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
SMILES NotationCC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4

Crystallographic and Spectroscopic Features

While single-crystal X-ray diffraction data remains unpublished, computational modeling suggests a non-planar conformation due to steric interactions between the quinoline methyl group and thiophene ring . Key spectral predictions include:

  • ¹H NMR: Distinct signals for pyrazole CH₂ protons (δ 3.2–4.1 ppm), quinoline aromatic protons (δ 7.5–8.3 ppm), and thiophene protons (δ 6.8–7.2 ppm)

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N pyrazole vibration)

Synthetic Methodology and Optimization

Primary Synthesis Route

The compound is synthesized via a four-step sequence:

  • Quinoline Precursor Preparation: 2-Chloro-6-methylquinoline-3-carbaldehyde synthesis through Vilsmeier-Haack formylation of 6-methylquinoline followed by chlorination.

  • Pyrazoline Cyclization: Condensation of the quinoline aldehyde with thiophen-2-yl acetylene in the presence of hydrazine hydrate yields the dihydropyrazole intermediate .

  • Acetylation: Treatment with acetic anhydride introduces the acetyl group at the pyrazole N1 position.

  • Purification: Column chromatography using silica gel (hexane/ethyl acetate 3:1) achieves >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTimeYield
1POCl₃, DMF, reflux110°C8 hr68%
2NH₂NH₂·H₂O, EtOH, microwave80°C45 min82%
3(Ac)₂O, pyridine, RT25°C12 hr91%

Alternative Synthetic Approaches

Physicochemical Behavior and Stability

Solubility and Partitioning

Experimental solubility data remains limited, but computational predictions using the ESOL model suggest:

  • LogP: 3.2 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: 12.7 μg/mL at 25°C (poor water solubility)

  • DMSO Solubility: >50 mg/mL, making it suitable for biological screening

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 310°C. Photostability studies under ICH Q1B guidelines indicate <5% degradation after 48 hr exposure to UV-A light .

CompoundTargetIC₅₀/EC₅₀Source
Target CompoundJAK32.3 μM
731826-82-7 (Analog)SARS-CoV-2 3CLpro4.8 μM
Tofacitinib (Control)JAK31.1 μM

Industrial Applications and Patent Landscape

Material Science Applications

The compound’s extended π-system and thermal stability make it a candidate for:

  • Organic semiconductor layers (hole mobility = 0.12 cm²/V·s)

  • Non-linear optical materials (hyperpolarizability β = 45 × 10⁻³⁰ esu)

Intellectual Property Status

A 2024 patent (WO2024176321A1) claims its use in OLED devices as an electron transport material. No therapeutic patents have been filed, indicating untapped commercial potential .

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